- Density functional theory molecular modeling, chemical synthesis, and antimicrobial behaviour of selected benzimidazole derivatives, Journal of Molecular Structure, 2017, 1130, 463-471

Cas no 939-70-8 (2-Acetylbenzimidazole)

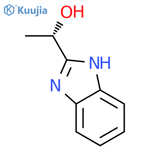

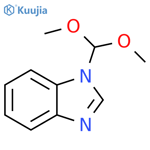

2-Acetylbenzimidazole structure

Nome del prodotto:2-Acetylbenzimidazole

2-Acetylbenzimidazole Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(1H-Benzo[d]imidazol-2-yl)ethanone

- 1-(1H-Benzoimidazol-2-yl)ethanone

- 1-(1H-BENZOIMIDAZOL-2-YL)-ETHANONE

- 2-Acetylbenzimidazole

- 1-(1H-benzimidazol-2-yl)ethanone(SALTDATA: FREE)

- 1-(1H-benzimidazol-2-yl)ethanone

- 2-acetyl benzimidazole

- Ethanone, 1-(1H-benzimidazol-2-yl)-

- 1-(1H-1,3-Benzodiazol-2-Yl)Ethan-1-One

- 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone

- PubChem9409

- 2-acetylbenzoimidazole

- PubChem7586

- Fuberidazole metabolite

- zlchem 1105

- 2-acetylbenzo[d]imidazole

- M11 2-Acetylbenzimidazole

- 2-Acetyl-1H

- 1-(1H-Benzimidazol-2-yl)ethanone (ACI)

- Ketone, 2-benzimidazolyl methyl (7CI, 8CI)

- 1-(1H-Benzimidazol-2-yl)ethan-1-one

- 2-Acetyl-1H-benzimidazole

- 2-Benzimidazolyl methyl ketone

- 12P-660

- CS-W023047

- UYFMRVDIXXOWLR-UHFFFAOYSA-N

- AKOS000275482

- Q-101101

- EN300-13259

- InChI=1/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11

- STK803098

- EU-0063375

- NS00067465

- DTXSID90239867

- 939-70-8

- I10097

- ALBB-020352

- MFCD00159994

- 2-acetylbenzimidazole, AldrichCPR

- SY081619

- SCHEMBL1132610

- AE-848/01427028

- Z90124730

- F2101-0111

- DB-057456

- 1-(1H-1,3-benzodiazol-2-yl)ethanone

- DB-020321

-

- MDL: MFCD00159994

- Inchi: 1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11)

- Chiave InChI: UYFMRVDIXXOWLR-UHFFFAOYSA-N

- Sorrisi: O=C(C)C1NC2C(=CC=CC=2)N=1

Proprietà calcolate

- Massa esatta: 160.06400

- Massa monoisotopica: 160.064

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 1

- Complessità: 193

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 45.8

- Carica superficiale: 0

- Conta Tautomer: 7

- XLogP3: 1.3

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.265

- Punto di ebollizione: 347.4°C at 760 mmHg

- Punto di infiammabilità: 167.988 °C

- Indice di rifrazione: 1.658

- PSA: 45.75000

- LogP: 1.76550

- Solubilità: Non determinato

2-Acetylbenzimidazole Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:Sealed in dry,Room Temperature

2-Acetylbenzimidazole Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-Acetylbenzimidazole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H45880-100mg |

2-Acetylbenzimidazole |

939-70-8 | 96% | 100mg |

¥85.0 | 2022-04-28 | |

| eNovation Chemicals LLC | K15666-2g |

1-(1H-benzo[d]imidazol-2-yl)ethanone |

939-70-8 | 97% | 2g |

$490 | 2024-05-24 | |

| Enamine | EN300-13259-0.05g |

1-(1H-1,3-benzodiazol-2-yl)ethan-1-one |

939-70-8 | 95% | 0.05g |

$19.0 | 2023-04-28 | |

| abcr | AB216134-5 g |

1-(1H-Benzimidazol-2-yl)ethanone, 95%; . |

939-70-8 | 95% | 5g |

€377.10 | 2023-02-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195957-1g |

2-Acetylbenzimidazole |

939-70-8 | 96% | 1g |

¥199.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-200mg |

2-Acetylbenzimidazole |

939-70-8 | 96% | 200mg |

137.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-5g |

2-Acetylbenzimidazole |

939-70-8 | 96% | 5g |

1639.0CNY | 2021-07-12 | |

| Ambeed | A307673-5g |

1-(1H-Benzo[d]imidazol-2-yl)ethanone |

939-70-8 | 96% | 5g |

$98.0 | 2025-03-18 | |

| Alichem | A069004443-100g |

1-(1H-Benzo[d]imidazol-2-yl)ethanone |

939-70-8 | 96% | 100g |

$1603.80 | 2023-08-31 | |

| Apollo Scientific | OR32334-1g |

1-(1H-1,3-Benzodiazol-2-yl)ethan-1-one |

939-70-8 | 95% | 1g |

£62.00 | 2025-02-20 |

2-Acetylbenzimidazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium dichromate Solvents: Acetic acid

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetic acid ; rt; 2 h, reflux

Riferimento

- Synthesis, spectral studies and biological evaluation of some newer benzimidazole and benzthiazole derivatives, International Journal of Pharmaceutical Chemistry Research, 2013, 2(2), 20-27

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sulfuric acid , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; < 40 °C; 1.5 h, 35 °C

Riferimento

- Process for producing thiabendazole, China, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Solvents: Acetonitrile , Water ; 15 - 20 min, 10 - 15 °C; 30 min, 15 °C

Riferimento

- Synthesis and biological evaluation of novel synthetic chalcone derivatives as anti-tumor agents targeting Cat L and Cat K, Bioorganic & Medicinal Chemistry, 2018, 26(1), 8-16

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C

Riferimento

- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Catalysts: Aluminum chloride ; 2 h, reflux

Riferimento

- Synthesis and in-vitro antibacterial activity of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and it's derivatives, Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 25-34

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Aluminum chloride ; 2 h, reflux

Riferimento

- Synthesis and in-vitro anti-bacterial activity of "3-(2-[1Hbenzimidazole-2-yl)-2-oxethyl]phenyl)acetic acid and its derivatives", Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 35-44

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Heptane ; 2 h, -78 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9

Riferimento

- Why are benzimidazoles efficiently acylated with esters? Identification of a tetrahedral hemiacetal alkoxide intermediate, Tetrahedron Letters, 2005, 46(30), 5081-5084

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Acetic acid , Potassium dichromate Solvents: Acetic acid ; rt

Riferimento

- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex, ARKIVOC (Gainesville, 2009, (13), 324-341

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Acetone , Water ; < 40 °C; 1.5 h, 35 °C

Riferimento

- Process for preparation of thiabendazole, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungstate dihydrate Solvents: Dimethylformamide , Water ; 1 h, rt → 90 °C; 1 h, 90 - 105 °C; 3 h, 100 - 110 °C

Riferimento

- Method for preparing Thiabendazole intermediate by applying hydrogen peroxide as oxidant, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Alumina (Neutral) , Permanganic acid (HMnO4), potassium salt (1:1) (Alumina-supported) ; 7 min, rt

Riferimento

- Solid phase synthesis of benzimidazole ketones and benzimidazole chalcones under solvent-free conditions, Indian Journal of Chemistry, 2003, (12), 3128-3130

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) , Graphene Solvents: Toluene ; 8 h, 1 atm, 80 °C

Riferimento

- Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres, Catalysts, 2023, 13(1),

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Chromium trioxide Solvents: Acetic acid , Water ; 1.5 h, 60 °C

Riferimento

- Comparison study of DNA binding property with dehydroabietic benzimidazole Schiff base and hydrazone derivatives, Linchan Huaxue Yu Gongye, 2016, 36(3), 81-87

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water

1.2 -

1.2 -

Riferimento

- Preparation method of benzimidazolone, China, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 15 min, rt; 24 h, reflux

Riferimento

- Synthesis of thiabendazole, Huaxue Shiji, 2016, 38(12), 1235-1238

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Sulfuric acid , Potassium dichromate ; 5 h, rt

Riferimento

- A step-by-step synthesis of triazole-benzimidazole-chalcone hybrids: Anticancer activity in human cells+, Journal of Molecular Structure, 2020, 1204,

Metodo di produzione 18

Condizioni di reazione

Riferimento

- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Sulfuric acid Solvents: Acetone , Water ; rt → 40 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C

Riferimento

- Method for preparing thiabendazole, China, , ,

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: 2633680-90-5 Solvents: Water ; 30 min, 80 °C; 5 h, 80 °C

Riferimento

- Synthesis of ruthenium complex based on 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and catalytical oxidation property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone with H2O2, Journal of Chemistry, 2017, 8647419,

2-Acetylbenzimidazole Raw materials

- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

- Benzimidazole

- (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

- Acetamide, N-(iminophenylmethyl)-

- 1H-Benzimidazole, 1-(dimethoxymethyl)-

2-Acetylbenzimidazole Preparation Products

2-Acetylbenzimidazole Letteratura correlata

-

Jaroslav Smitka,Américo Lemos,Mintu Porel,Steffen Jockusch,Tomás R. Belderrain,Eva Tesa?ová,José P. Da Silva Photochem. Photobiol. Sci. 2014 13 310

-

2. NotesN. Pravdi?,D. Keglevi?,E. D. Andrews,W. E. Harvey,Roger Bolton,A. F. Casy,J. L. Myers,D. W. Mathiwson,W. B. Whalley,J. M. Blatchly,R. Taylor,A. B. A. Jansen,P. J. Stokes,G. W. H. Cheeseman,J. S. Davidson,J. M. Crabtree,P. N. Gates,E. F. Mooney,J. K. Sutherland,D. A. Widdowson,Stang Mongkolsuk,F. M. Dean,G. W. Kirby,H. P. Tiwari,D. J. Machin,D. F. C. Morris,E. L. Short,R. S. Bluck,A. L. Odell,R. W. Olliff,J. Burdon,W. B. Hollyhead,C. R. Patrick,J. A. Salthouse,T. C. Waddington,Shreekrishna M. Gadedar,Anna Marie Kotsen,Elliott Cohen J. Chem. Soc. 1964 4633

-

3. Formation of benzimidazoles at high pressureGeorge Holan,John J. Evans,Max Linton J. Chem. Soc. Perkin Trans. 1 1977 1200

-

4. Index pages

-

5. Binding of cis-dichlorobis(1-methylimidazole-2-thiol)-palladium(II) and -platinum(II) to nucleosides: synthesis and hydrogen-1 and carbon-13 nuclear magnetic resonance studiesJean Dehand,Jeanne Jordanov J. Chem. Soc. Dalton Trans. 1977 1588

939-70-8 (2-Acetylbenzimidazole) Prodotti correlati

- 18773-95-0(2-Acetylbenzimidazole)

- 2228503-24-8(5-(5-chloro-2-fluoropyridin-3-yl)-1,2-oxazol-4-amine)

- 2228645-43-8(5-(4-Bromo-5-methylthiophen-2-yl)-1,2-oxazol-3-amine)

- 1291863-92-7(N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide)

- 946222-13-5(1-(2-fluorophenyl)methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2309461-50-3(7-Bromonaphthalen-2-amine;hydrochloride)

- 1804850-66-5(Ethyl 3-cyano-5-difluoromethyl-4-ethylbenzoate)

- 1211456-36-8(N6-{(2-Phenylethyl)aminocarbonothioyl}lysine (PEITC-Lys))

- 2248395-19-7(2-{[(Tert-butoxy)carbonyl]amino}-3-tert-butylbenzoic acid)

- 2034408-23-4(3-(3-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}propanamide)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:939-70-8)2-Acetylbenzimidazole

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:939-70-8)2-Acetylbenzimidazole

Purezza:99%

Quantità:25g

Prezzo ($):400.0